molecular formula C17H14N4OS B2813611 N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide CAS No. 1181115-72-9

N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide

Cat. No.: B2813611
CAS No.: 1181115-72-9
M. Wt: 322.39
InChI Key: VYAIEOHQFKTKIY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom and an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazo[1,5-a]pyridine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of the Sulfanyl Group: The imidazo[1,5-a]pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    N-Cyanomethylation: The final step involves the reaction of the intermediate with cyanomethylating agents such as cyanomethyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The imidazo[1,5-a]pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The imidazo[1,5-a]pyridine ring system can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide
  • **N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-methylacetamide
  • **N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-ethylacetamide

Uniqueness

This compound is unique due to the presence of the phenylacetamide moiety, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(cyanomethyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-9-11-20(14-6-2-1-3-7-14)16(22)13-23-17-19-12-15-8-4-5-10-21(15)17/h1-8,10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAIEOHQFKTKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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